molecular formula C12H15ClFN3O3S B2440999 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine CAS No. 1807977-39-4

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine

Cat. No. B2440999
M. Wt: 335.78
InChI Key: VWKXURIVZHLYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a 2-fluorophenyl group and a methylsulfonylpropan-1-amine group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,4-oxadiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo reactions at the nitrogen atoms or the carbon atom between the two nitrogens .

Scientific Research Applications

Antibacterial Activity in Agriculture

A study by Shi et al. (2015) highlighted the antibacterial activity of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. The specific compound, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrated superior efficacy in reducing rice bacterial leaf blight in greenhouse conditions and field trials compared to commercial agents. It also enhanced plant resistance by stimulating increases in superoxide dismutase and peroxidase activities in rice, indicating its potential in agricultural applications to combat plant diseases and improve crop resilience (Shi et al., 2015).

Material Science for Fuel Cells

In the field of material science, Jingmei Xu et al. (2013) explored sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole as proton exchange membranes for medium-high temperature fuel cells. The study synthesized a new polymer incorporating the 1,3,4-oxadiazole unit, which exhibited excellent thermal stability and proton conductivity, positioning it as a promising material for fuel cell applications (Xu et al., 2013).

Biomedical Research

Khalid et al. (2016) investigated 1,3,4-oxadiazole bearing compounds for their biological activities, focusing on a series of synthesized compounds with potential antibacterial properties. The study emphasized the broad biological activity spectrum of 1,3,4-oxadiazole derivatives, including their potential applications in developing new antibacterial agents (Khalid et al., 2016).

Radiopharmaceutical Development

Luo et al. (2019) described the automated synthesis of a radiopharmaceutical for PET imaging of the sphingosine-1 phosphate receptor 1, showcasing the utility of 1,3,4-oxadiazole derivatives in developing novel imaging agents for medical diagnostics (Luo et al., 2019).

Environmental and Analytical Chemistry

Linghu et al. (2015) developed a method for the determination of 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole in tomato and soil, demonstrating the compound's relevance in environmental studies and the importance of analytical techniques for detecting such compounds in agricultural contexts (Linghu et al., 2015).

properties

IUPAC Name

1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-4-2-3-5-9(8)13/h2-5,10H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMAWNXFPBQZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine

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